molecular formula C12H16INO B4234037 4-iodo-N-(1-methylbutyl)benzamide

4-iodo-N-(1-methylbutyl)benzamide

Cat. No. B4234037
M. Wt: 317.17 g/mol
InChI Key: DALOKLVUATUFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(1-methylbutyl)benzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It was first synthesized in 1993 by scientists at the University of Virginia and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-iodo-N-(1-methylbutyl)benzamide binds to and activates the adenosine A3 receptor, which is expressed in various tissues and cells throughout the body. Activation of this receptor leads to the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
4-iodo-N-(1-methylbutyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, the reduction of inflammation in various tissues, and the protection of neurons from damage in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-iodo-N-(1-methylbutyl)benzamide in lab experiments is its high selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor and its downstream signaling pathways. However, one limitation of using 4-iodo-N-(1-methylbutyl)benzamide is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Future Directions

Future research on 4-iodo-N-(1-methylbutyl)benzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Additionally, further studies could investigate the potential synergistic effects of 4-iodo-N-(1-methylbutyl)benzamide with other drugs or therapies in these diseases. Finally, the development of more potent and long-lasting analogs of 4-iodo-N-(1-methylbutyl)benzamide could improve its therapeutic potential.

Scientific Research Applications

4-iodo-N-(1-methylbutyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to activate the adenosine A3 receptor has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.

properties

IUPAC Name

4-iodo-N-pentan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALOKLVUATUFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-N-(pentan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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